molecular formula C12H14F3N3S B12597547 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 649768-01-4

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide

Cat. No.: B12597547
CAS No.: 649768-01-4
M. Wt: 289.32 g/mol
InChI Key: CANBQMHIUFWELW-UHFFFAOYSA-N
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Description

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It is particularly recognized for its potential in medicinal chemistry, especially in the development of anticancer agents. The compound’s structure includes a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and carbothioamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis . The inhibition of this pathway leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarbothioamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Trifluoromethyl-substituted compounds: Known for their enhanced biological activity due to the presence of the trifluoromethyl group.

Uniqueness

2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a trifluoromethyl group and a hydrazinecarbothioamide moiety. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.

Properties

CAS No.

649768-01-4

Molecular Formula

C12H14F3N3S

Molecular Weight

289.32 g/mol

IUPAC Name

[1-[3-(trifluoromethyl)phenyl]butylideneamino]thiourea

InChI

InChI=1S/C12H14F3N3S/c1-2-4-10(17-18-11(16)19)8-5-3-6-9(7-8)12(13,14)15/h3,5-7H,2,4H2,1H3,(H3,16,18,19)

InChI Key

CANBQMHIUFWELW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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